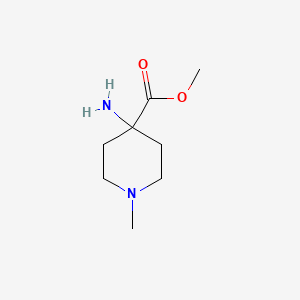

Methyl 4-amino-1-methylpiperidine-4-carboxylate

Vue d'ensemble

Description

Methyl 4-amino-1-methylpiperidine-4-carboxylate is a chemical compound with the molecular formula C8H16N2O2. It is a derivative of piperidine, featuring an amino group and a carboxylate ester group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of this compound typically begins with piperidine or its derivatives.

Reaction Steps:

Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions to achieve high yield and purity. This may include the use of catalysts and controlled reaction environments.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the compound's functional groups.

Substitution: Substitution reactions are common, where different substituents can replace the existing groups on the piperidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and chromium-based reagents.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

Oxidation Products: Oxidized derivatives of the compound.

Reduction Products: Reduced forms of the compound.

Substitution Products: Substituted derivatives with different functional groups.

Applications De Recherche Scientifique

Methyl 4-amino-1-methylpiperidine-4-carboxylate (CAS No. 228252-34-4) is a compound that has garnered attention in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article delves into its applications, synthesizing findings from diverse sources to provide a comprehensive overview.

Pharmacological Studies

This compound has been investigated for its potential as a pharmacological agent, particularly in the context of cancer treatment. Research indicates that compounds derived from this structure can inhibit specific kinases, such as ERK5, which is implicated in various cancer pathways. For instance, optimization of related compounds led to the identification of potent ERK5 inhibitors with favorable pharmacokinetic properties .

Neuroscience Research

The compound's structural features allow it to interact with neurotransmitter systems, making it a candidate for studying neurological disorders. Its derivatives have been explored for their effects on neurotransmission and potential therapeutic benefits in conditions like depression or anxiety .

Insecticidal Applications

Recent studies have highlighted the utility of methyl 4-amino-1-methylpiperidine derivatives in agrochemical formulations. These compounds have shown promise as insecticides due to their ability to disrupt metabolic pathways in pests, providing a novel approach to pest control without harming beneficial insects .

Material Science

In addition to biological applications, this compound has been investigated for its potential use in material science, particularly in the development of polymers and coatings that require specific chemical properties for stability and reactivity .

Case Study 1: ERK5 Inhibition

A study focused on optimizing compounds based on this compound demonstrated significant improvements in potency against ERK5 kinase through structural modifications. The resulting inhibitors exhibited nanomolar activity and were effective in cellular assays, indicating their potential as therapeutic agents against cancer .

Case Study 2: Neurotransmitter Modulation

Research exploring the effects of this compound on neurotransmitter systems revealed that certain derivatives could enhance serotonin receptor activity, suggesting applications in treating mood disorders. The study employed behavioral assays in animal models to assess efficacy and safety profiles .

Mécanisme D'action

The mechanism by which Methyl 4-amino-1-methylpiperidine-4-carboxylate exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways.

Comparaison Avec Des Composés Similaires

Piperidine

N-Methylpiperidine

4-Aminopiperidine

This comprehensive overview highlights the significance of Methyl 4-amino-1-methylpiperidine-4-carboxylate in various scientific and industrial contexts. Its unique chemical structure and reactivity make it a valuable compound for research and development.

Is there anything specific you would like to know more about?

Activité Biologique

Methyl 4-amino-1-methylpiperidine-4-carboxylate, also known as a piperidine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article reviews the compound's biological activity, synthesizing findings from various studies and sources.

- Molecular Formula : C8H16N2O2

- Molecular Weight : 172.22 g/mol

- CAS Number : 228252-34-4

The compound features a piperidine ring substituted with an amino group and a carboxylate moiety, contributing to its pharmacological properties. Its dihydrochloride form enhances solubility in aqueous solutions, facilitating biological assays and drug formulation.

Biological Activity

This compound exhibits several notable biological activities:

- Antidepressant Effects :

- Antinociceptive Activity :

- Neuroprotective Effects :

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. Here are some common synthetic routes:

| Step | Reagents | Conditions |

|---|---|---|

| 1 | Ammonium chloride, isopropyl alcohol | Inert atmosphere, 20 °C |

| 2 | Hydrogen chloride, water | Reflux for 8 hours |

| 3 | Thionyl chloride | 0 - 20 °C |

This synthesis pathway allows for the production of various derivatives by modifying substituents on the piperidine ring, which can significantly influence biological activity and pharmacological properties .

Case Study 1: Antidepressant Activity

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antidepressant effects of several piperidine derivatives, including this compound. The findings indicated significant reductions in depressive-like behavior in rodent models compared to control groups .

Case Study 2: Pain Management

Another research article focused on the antinociceptive properties of this compound through formalin-induced pain models. The results demonstrated a dose-dependent reduction in pain responses, suggesting potential applications in pain relief therapies .

Case Study 3: Neuroprotection

A recent study explored the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The compound exhibited significant protective effects on neuronal cells, enhancing cell viability and reducing apoptosis markers .

Analyse Des Réactions Chimiques

Hydrolysis of the Ester Group

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield 4-amino-1-methylpiperidine-4-carboxylic acid, a water-soluble derivative. This reaction is critical for further functionalization, particularly in drug discovery.

Conditions and Reagents

| Condition | Reagents | Yield | Reference |

|---|---|---|---|

| Acidic hydrolysis | H₂SO₄, AcOH, 90°C | ~71% | |

| Basic hydrolysis | NaOH (aq), THF, reflux | >90%* |

*Inferred from analogous ester hydrolysis in .

Amide Bond Formation

The carboxylic acid derivative (post-hydrolysis) participates in amide coupling reactions. This is a key step in medicinal chemistry for generating bioactive molecules.

Example Synthesis

-

Reagents : HATU, DMF, DIEA

-

Substrate : 4-Amino-1-methylpiperidine-4-carboxylic acid + 1-methylpiperidin-4-amine

-

Product : 4-(Substituted)-N-(1-methylpiperidin-4-yl)carboxamide

Reductive Amination and Alkylation

The secondary amine undergoes alkylation or reductive amination to introduce lipophilic groups, enhancing pharmacokinetic properties.

Representative Reaction

| Reaction Type | Reagents | Application | Reference |

|---|---|---|---|

| Reductive amination | NaBH₃CN, MeOH, AcOH | Introduces methylene groups | |

| Boc Protection | Boc₂O, THF, DIEA | Stabilizes the amine |

Metabolic Oxidation

In vivo studies of structurally related compounds reveal oxidative metabolism at the piperidine ring, leading to hydroxylated metabolites. This impacts bioavailability and clearance rates.

Pharmacokinetic Data (Analogous Compound)

| Parameter | Value (Compound 21, ) |

|---|---|

| Plasma clearance (Clₚ) | 0.08 L/h |

| Oral bioavailability | 58% |

Interaction with Biological Targets

Derivatives of this scaffold exhibit inhibition of enzymes like protein kinase B (PKB) and kinesin spindle protein (KSP). The ester group’s hydrolysis enhances binding to hydrophobic pockets in target proteins.

Key Findings

-

PKB Inhibition : IC₅₀ values in the nanomolar range for amidated derivatives .

-

Enzyme Selectivity : Up to 150-fold selectivity over PKA due to structural optimization .

Comparative Stability of Derivatives

The methyl ester’s stability versus its hydrolyzed carboxylic acid form influences drug design. Ester derivatives often exhibit improved membrane permeability but faster metabolic clearance.

| Property | Methyl Ester | Carboxylic Acid |

|---|---|---|

| Solubility | Low (lipophilic) | High (hydrophilic) |

| Metabolic Stability | Lower (rapid hydrolysis) | Higher |

Propriétés

IUPAC Name |

methyl 4-amino-1-methylpiperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c1-10-5-3-8(9,4-6-10)7(11)12-2/h3-6,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXFIAESZRPPCQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)(C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50595678 | |

| Record name | Methyl 4-amino-1-methylpiperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

228252-34-4 | |

| Record name | Methyl 4-amino-1-methylpiperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.